N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.
Medicine
In the field of medicine, this compound could be explored for its potential pharmacological properties. Researchers may study its efficacy and safety as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties. This could include polymers, coatings, and other advanced materials that benefit from the unique chemical structure of the compound.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide include other benzimidazole and thiazole derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can lead to distinct reactivity and interactions, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C15H15N5OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c21-14(12-8-22-15(20-12)17-9-5-6-9)16-7-13-18-10-3-1-2-4-11(10)19-13/h1-4,8-9H,5-7H2,(H,16,21)(H,17,20)(H,18,19) |
InChI Key |
TUTXOLWSVVEJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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